4-Acetoxy-3,5-dimethoxystyrene
Overview
Description
4-Acetoxy-3,5-dimethoxystyrene is a chemical compound with the molecular formula C12H14O4 . It is an acetylated derivative of styrene and can be used in the synthesis of phenolic compounds . It is also used for industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-3,5-dimethoxystyrene is characterized by a molecular weight of 222.24 and an exact mass of 222.08920892 . It has 4 hydrogen bond acceptors and 5 rotatable bonds .Scientific Research Applications
Polymer Applications
4-Acetoxy-3,5-dimethoxystyrene, along with its derivatives, has been explored in the field of polymers. For example, a study by Nakamura, Hatakeyama, and Hatakeyama (1986) examined the hydrogen bonding effects in poly(4-acetoxy-3,5-dimethoxystyrene) and its related polymers. They found that the molecular motion related to hydrogen bonding was influenced by the chemical structure of each polymer, showcasing the potential of these materials in advanced polymer applications (Nakamura, T. Hatakeyama, & H. Hatakeyama, 1986).
Synthesis and Characterization
Li Zheng-qing (2007) explored the synthesis and characterization of 3,5-dimethoxystyrene-linked cyclic ketone derivatives. These compounds, derived from 3,5-dimethoxy benzaldehyde, were studied for their structures and reaction conditions, signifying the chemical versatility and potential applications of 4-acetoxy-3,5-dimethoxystyrene derivatives (Li Zheng-qing, 2007).
Photoreactions and Photolysis
A novel study on the photolysis of 4-acetoxy-2H-chromene by Climent et al. (1987) revealed a mixture of products, including a cyclobutane dimer with anti head-to-head structure. This study sheds light on the photochemical reactions involving derivatives of 4-acetoxy-3,5-dimethoxystyrene, indicating potential applications in photochemistry and material science (Climent et al., 1987).
Anionic Polymerization
Takano et al. (1998) investigated the anionic polymerization of 3,5-dimethoxystyrene and its related derivatives. This study provides insight into the polymerization behaviors of these compounds and their potential as novel functional polymers for various applications (Takano, A. Meguro, T. Kazama, & Y. Isono, 1998).
Polymerization and Grafting
Overberger and Burns (1969) explored the cationic graft copolymerization of polystyrene onto poly-2,6-dimethoxystyrene. Their research into the polymerization and grafting processes of these compounds contributes to our understanding of the chemical properties and potential industrial applications of 4-acetoxy-3,5-dimethoxystyrene derivatives (Overberger & C. M. Burns, 1969).
Safety And Hazards
The safety data sheet for 4-Acetoxy-3,5-dimethoxystyrene suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
(4-ethenyl-2,6-dimethoxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUNWMOLOQVJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679899 | |
Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3,5-dimethoxystyrene | |
CAS RN |
46501-14-8 | |
Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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